molecular formula C11H12N4O4S B15218871 Methylthioinosine dicarboxaldehyde CAS No. 31654-43-0

Methylthioinosine dicarboxaldehyde

Cat. No.: B15218871
CAS No.: 31654-43-0
M. Wt: 296.30 g/mol
InChI Key: DPDHTGXPUMRLBA-JGVFFNPUSA-N
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Description

®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is a complex organic compound featuring a purine base with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes a series of reactions including alkylation, oxidation, and hydrolysis to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its purine base is similar to nucleotides found in DNA and RNA, making it useful in genetic and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing their activity. The methylthio group may also play a role in modulating the compound’s biological effects by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)propanal: A simpler compound with a similar methylthio group but lacking the purine base.

    2-Oxoethoxy derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal apart is its combination of a purine base with a methylthio group and a hydroxypropanal moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

31654-43-0

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(1R)-1-(6-methylsulfanylpurin-9-yl)-2-oxoethoxy]propanal

InChI

InChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3/t7-,8+/m0/s1

InChI Key

DPDHTGXPUMRLBA-JGVFFNPUSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@@H](C=O)O[C@H](CO)C=O

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O

Origin of Product

United States

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